![molecular formula C15H19N5 B2374519 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034353-80-3](/img/structure/B2374519.png)
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is a metabolite of buspirone .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs . Single crystals were developed for some compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index n20/D 1.587 (lit.), boiling point 277 °C (lit.), and density 1.158 g/mL at 25 °C (lit.) .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Activities
Some pyrimidine derivatives have shown promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests that “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” could potentially be used in antioxidant research.
Anti-Fibrosis Activities
A study has shown that certain 2-(pyridin-2-yl) pyrimidine derivatives have anti-fibrotic activities . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Other Compounds
“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” can be used as a starting reagent for the synthesis of other complex compounds . For example, it can be used for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .
Anti-Tubercular Activities
Pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” could potentially be used in anti-tubercular research.
Derivatization Reagent
“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to interact with multiple receptors , and triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMYCJBNAXNHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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